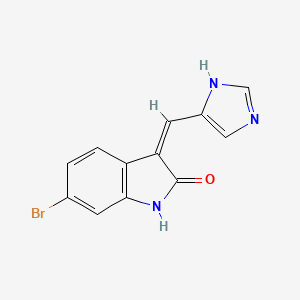

3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one

Description

Properties

Molecular Formula |

C12H8BrN3O |

|---|---|

Molecular Weight |

290.11 g/mol |

IUPAC Name |

(3Z)-6-bromo-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |

InChI |

InChI=1S/C12H8BrN3O/c13-7-1-2-9-10(4-8-5-14-6-15-8)12(17)16-11(9)3-7/h1-6H,(H,14,15)(H,16,17)/b10-4- |

InChI Key |

GPYLFDWSJZVQHO-WMZJFQQLSA-N |

Isomeric SMILES |

C1=CC\2=C(C=C1Br)NC(=O)/C2=C\C3=CN=CN3 |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C2=CC3=CN=CN3 |

Origin of Product |

United States |

Preparation Methods

Starting Material: 5-Bromoindoline-2,3-dione (Bromoisatin)

One common precursor is 5-bromoindoline-2,3-dione, which can be converted to 6-bromoindolin-2-one by reduction or modification steps.

Literature Method: Microwave-Assisted Reduction

- A mixture of 5-bromoindoline-2,3-dione (0.50 g, 2.2 mmol), hydrazine hydrate (0.14 g, 4.4 mmol), and ethanol (2.0 mL) is irradiated in a microwave vessel at 100 °C for 10 minutes.

- Sodium hydroxide (0.18 g, 4.4 mmol) is added, and the mixture is irradiated again at 80 °C for 10 minutes.

- Acidification with 2 M HCl aqueous solution precipitates the product, which is filtered, washed, and dried to yield 5-bromoindolin-2-one (used without further purification).

This method is rapid and efficient, providing a practical route to the brominated indolinone intermediate.

Alternative Preparation via Lithiation and Alkylation

- 6-Bromoindolin-2-one can be lithiated using n-butyllithium (2 M in hexane) at -40 °C in the presence of diisopropylamine in THF.

- Subsequent alkylation with 1-bromo-2-(2-bromoethoxy)ethane at low temperature followed by work-up yields functionalized indolinone derivatives.

Introduction of the Imidazolylmethylene Group

Condensation Reaction

The key step to form this compound is the condensation of the 6-bromoindolin-2-one with an imidazole aldehyde or equivalent.

- The reaction typically involves mixing the indolinone intermediate with 1H-imidazole-5-carboxaldehyde in the presence of a catalytic amount of base such as piperidine.

- The mixture is stirred or refluxed in solvents like tetrahydrofuran (THF) or ethanol at elevated temperatures (60–75 °C) for several hours (7 to 20 h).

- The reaction proceeds via Knoevenagel condensation, forming the methylene bridge between the indolinone C-3 position and the imidazole ring.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Condensation | 6-Bromoindolin-2-one + 1H-imidazole-5-carboxaldehyde, piperidine catalyst | THF or EtOH | 60–75 °C | 7–20 hours | 41–49% |

- After reaction completion, acidification with aqueous HCl may be applied to precipitate the product.

- The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Representative Multi-Step Synthesis Scheme (Summary)

Research Findings and Notes on Preparation

- The microwave-assisted synthesis of the 6-bromoindolin-2-one intermediate significantly reduces reaction time compared to conventional heating.

- The Knoevenagel condensation with imidazole aldehydes is a reliable method to introduce the imidazolylmethylene group with moderate yields (40–50%).

- Reaction times and yields can be optimized by varying solvent, catalyst loading, and temperature.

- Purification is typically achieved by recrystallization or silica gel chromatography, depending on the scale and purity requirements.

- Alternative synthetic routes involving palladium-catalyzed cross-coupling or other electrophilic substitutions have been reported for related indolinone derivatives but are less common for this specific compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The bromine atom at position 6 of the indolin-2-one scaffold enables palladium-catalyzed cross-coupling reactions. This reaction typically replaces the bromine with aryl or heteroaryl groups, enhancing molecular complexity.

Example Reaction:

Reaction with bis(pinacolato)diboron under microwave irradiation yields the corresponding boronate ester, a versatile intermediate for further couplings.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, 1,4-dioxane/EtOH, 110°C, microwave | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one derivative | 82% |

Mechanism:

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetallation with the boronate reagent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution at position 6. Amines, thiols, and alkoxides are common nucleophiles.

Example Reaction:

Treatment with piperidine or pyridine under basic conditions displaces bromine, forming 6-amino derivatives.

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| Piperidine, EtOH, 80°C, microwave | 6-(Piperidin-1-yl)indolin-2-one analog | Kinase inhibitor intermediates |

Key Factors:

-

Polar aprotic solvents (e.g., DMF) enhance reactivity.

Knoevenagel Condensation

While primarily used in its synthesis, the exocyclic methylene group (C=CH-imidazole) can undergo further condensations with aldehydes or ketones under basic conditions.

Retro-Knoevenagel:

Acid or base treatment may reverse the condensation, though this is less common post-synthesis .

Coordination Chemistry

The imidazole moiety acts as a ligand for metal ions, enabling the formation of coordination complexes.

Example Interaction:

-

Imidazole’s N3 atom coordinates to transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic or medicinal applications .

Structural Impact:

-

Coordination alters electronic properties, potentially enhancing bioavailability or modulating kinase inhibition .

Reduction of Indolin-2-one Core

Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxylamine, though specific data for this compound requires further study .

Oxidation of Imidazole Ring

Strong oxidants (e.g., KMnO₄) may oxidize the imidazole to carboxylic acids, but this pathway remains unexplored in published studies.

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition

One of the primary applications of 3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one is as a potential inhibitor of various kinases. Kinases are critical in cellular signaling pathways and are often implicated in cancer and inflammatory diseases. The compound has been studied for its ability to inhibit PIM kinases, which are associated with tumor growth and survival. Research indicates that derivatives of indolin-2-one, including this compound, exhibit potent inhibitory activity against PIM kinases with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for cancer treatment .

Antitumor Activity

The indolin-2-one scaffold is recognized for its role in developing antitumor drugs. Compounds derived from this scaffold, including this compound, have shown promise in preclinical studies as effective agents against various cancer cell lines. For instance, modifications to the indolin-2-one structure can enhance binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Research

Mechanisms of Action

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the activity of specific kinases involved in inflammatory responses, thereby reducing cytokine production and inflammation in cellular models. This action is particularly relevant in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

In preclinical trials, compounds similar to this compound have been tested for their efficacy in reducing inflammation induced by lipopolysaccharides (LPS) in macrophage cell lines. Results indicated a marked decrease in pro-inflammatory markers, supporting the compound's potential as an anti-inflammatory agent .

Antimicrobial Activity

Synthesis and Testing

The compound has also been evaluated for its antimicrobial properties. Research involving the synthesis of Schiff and Mannich bases derived from indolin-2-one has shown that these derivatives exhibit significant antibacterial and antifungal activities. For example, derivatives of this compound were tested against various microbial strains and demonstrated promising results .

Mechanism of Action

The antimicrobial action is believed to be linked to the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival. The specific interactions at the molecular level are still under investigation but are crucial for understanding how these compounds can be utilized in treating infections .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indolin-2-one Core

(Z)-5-methoxy-3-((6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one (Compound 7)

- Structure : Combines indolin-2-one with imidazo[2,1-b]thiazole and coumarin moieties.

- Molecular Formula : C₂₄H₁₅N₃O₄S (MW: 441.46 g/mol).

- Key Data :

(Z)-3-((2-methyl-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one (Compound 8)

- Structure : Similar to Compound 7 but with a methyl-substituted imidazo[2,1-b]thiazole.

- Molecular Formula : C₂₄H₁₅N₃O₃S (MW: 425.46 g/mol).

- Key Data :

Comparison with Target Compound

- Key Differences :

- The target compound lacks the coumarin and thiazole rings present in Compounds 7 and 6.

- Bromine at C6 in the target compound may enhance electrophilicity compared to methoxy or methyl groups in analogues .

- Higher melting points in Compounds 7 and 8 suggest increased rigidity due to fused coumarin-thiazole systems .

Analogues with Sulfonamide or Imidazole Modifications

(3Z)-N-(3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85)

- Structure : Sulfonamide-linked indolin-2-one with imidazole.

- Molecular Formula : C₁₉H₁₅N₄O₃S (MW: 395.41 g/mol).

- Key Data :

(3Z,6Z)-3-((1H-Imidazol-5-yl)methylene)-6-isobutylidenepiperazine-2,5-dione (Compound 4)

- Structure : Piperazine-dione core with imidazole and isobutylidene groups.

- Molecular Formula : C₁₂H₁₄N₄O₂ (MW: 246.27 g/mol).

- Key Data: Z-configuration confirmed by HMBC and NOESY. NMR: δ 7.94 (imidazole proton), δ 6.60 (exocyclic CH) .

Comparison with Target Compound

- Key Differences: FC85’s sulfonamide group enhances solubility but may reduce blood-brain barrier penetration compared to the bromine in the target compound .

Data Table: Key Properties of Compared Compounds

*Estimated yield based on analogous synthesis in .

Biological Activity

The compound 3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one is a derivative of the indolin-2-one scaffold, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Overview

This compound features a unique structure that incorporates an indolin-2-one core with a bromine atom at the 6-position and an imidazole moiety at the 3-position. This structural arrangement is significant as it enhances the compound's interaction with biological targets, particularly protein kinases.

Protein Kinase Inhibition

Research indicates that derivatives of indolin-2-one, including this compound, exhibit potent inhibitory effects on various protein kinases involved in inflammatory processes and cancer progression. For instance, studies have shown that related compounds can inhibit mitogen-activated protein kinase 1 (MAPK1) and PIM kinases, which play critical roles in cell signaling pathways linked to inflammation and tumorigenesis .

Table 1: Inhibition Potency of Indolin-2-One Derivatives Against Protein Kinases

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| KMU-1170 (related derivative) | MAPK1 | 10 |

| KMU-470 (related derivative) | PIM-1 | 5.6 |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Antimicrobial Activity

The antimicrobial properties of indole-imidazole compounds have been extensively studied. For example, derivatives similar to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for some analogues . This suggests that modifications to the indole structure can significantly enhance antimicrobial efficacy.

Table 2: Antimicrobial Efficacy of Indole-Imidazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A (related analogue) | MRSA | ≤0.25 |

| Compound B (related analogue) | C. neoformans | ≤0.25 |

| This compound | TBD | TBD |

Study on Inflammatory Response

In a study investigating the anti-inflammatory effects of indolin derivatives, it was found that compounds similar to this compound significantly inhibited inflammatory signaling pathways in human cells. The study highlighted the potential for these compounds to serve as therapeutic agents in treating inflammatory diseases .

Antifungal Activity

Another research initiative focused on evaluating the antifungal properties of imidazole-containing indoles. The findings revealed that certain derivatives exhibited selective antifungal activity against Cryptococcus neoformans, suggesting a promising avenue for developing antifungal treatments .

Q & A

Q. What are the established synthetic strategies for preparing 3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one?

The compound is synthesized via Knoevenagel condensation between 6-bromoindolin-2-one and 1H-imidazole-5-carbaldehyde. This reaction typically employs a catalytic system of piperidine in ethanol or toluene under reflux, yielding the (Z)-configured imine product. The bromo substituent at position 6 provides a reactive site for further functionalization via cross-coupling reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the Z-configuration of the imine bond (δ 7.7–8.4 ppm for the imine proton) and aromatic protons .

- IR spectroscopy : To identify carbonyl (ν ~1700 cm⁻¹) and imine (ν ~1600 cm⁻¹) stretches .

- High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., observed [M+H]+ at m/z 303.1128) .

Q. What biological activities are associated with this compound?

Derivatives exhibit Aurora B kinase inhibition (IC₅₀ values in µM range) and antiviral activity against H1N1 (IC₅₀ 28.9–41.5 µM). The bromo group enables structural diversification for optimizing bioactivity .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be applied to modify the bromo substituent?

The bromo group undergoes Pd-catalyzed cross-coupling with boronic acids (e.g., aryl, heteroaryl) in dioxane/water (4:1) using Pd(PPh₃)₄ and K₂CO₃. This enables introduction of electron-withdrawing/donating groups for structure-activity relationship (SAR) studies .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with the B3LYP functional is used to model electronic structure, HOMO-LUMO gaps, and charge distribution. These studies guide rational design, such as identifying reactive sites for electrophilic substitution .

Q. How can low yields in Knoevenagel condensation be resolved?

Optimization strategies include:

- Solvent selection : Toluene improves imine formation vs. ethanol.

- Catalyst system : Piperidine/AcOH (1:1) enhances reaction efficiency.

- Alternative aldehydes : Electron-deficient aldehydes reduce steric hindrance .

Q. What contradictions exist in spectroscopic data interpretation?

Overlapping signals in aromatic regions (δ 7.0–8.5 ppm) may obscure imidazole and indolinone protons. 2D NMR techniques (e.g., COSY, HMBC) resolve ambiguities by correlating 1H-1H and 1H-13C interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.